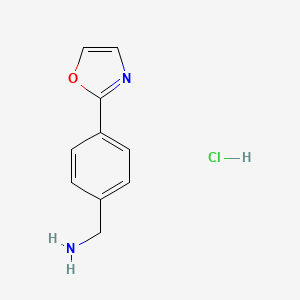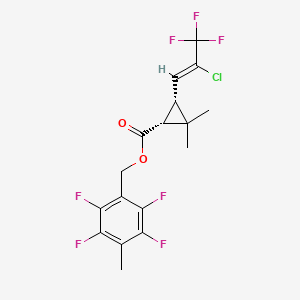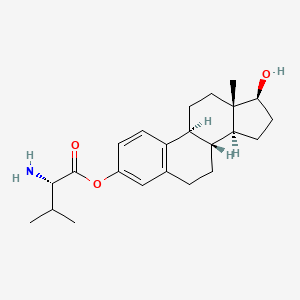
Triphenyl(pyridin-1-ium-1-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(pyridin-1-ium-1-yl)borate is a chemical compound with the molecular formula C23H20BN. It is a complex borate compound that features a pyridinium ion core stabilized by three phenyl groups and a borate group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: The compound can be synthesized by reacting triphenylboronic acid with pyridinium chloride under reflux conditions in an appropriate solvent such as dichloromethane.
Borane Complex Route: Another method involves the reaction of triphenylborane with pyridine in the presence of a strong Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on the desired scale and application of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions at the borate or pyridinium sites are common, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidized derivatives: Various oxidized forms of the compound.
Reduced forms: Reduced analogs of this compound.
Substituted products: A range of substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
Triphenyl(pyridin-1-ium-1-yl)borate has found applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: Its unique properties make it useful in materials science, particularly in the development of advanced materials.
作用機序
The mechanism by which Triphenyl(pyridin-1-ium-1-yl)borate exerts its effects depends on its application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal centers through the borate group and the pyridinium nitrogen atom. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Molecular Targets and Pathways Involved:
In biological applications, the compound may interact with specific cellular targets, such as enzymes or receptors, leading to biological effects.
In materials science, it can influence the properties of materials by altering their electronic structure.
類似化合物との比較
Triphenyl(pyridin-1-ium-1-yl)borate is unique due to its combination of a pyridinium ion and a borate group. Similar compounds include:
Triphenylborane: Lacks the pyridinium ion, resulting in different reactivity and applications.
Pyridinium salts: Do not contain the borate group, leading to different chemical behavior.
Borate esters: Contain borate groups but lack the pyridinium core, resulting in distinct properties.
特性
IUPAC Name |
triphenyl(pyridin-1-ium-1-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BN/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZYDSQSIXWONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B7983445.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B7983459.png)



![(2R,3R,4S)-3-(acetyloxyamino)-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B7983479.png)

![(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7983500.png)




